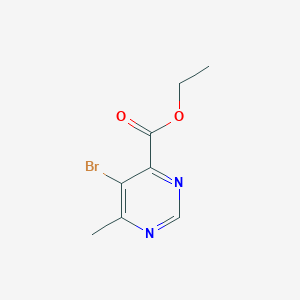
2-chloro-4-hydroxy-8-methoxy3-Quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile typically involves the reaction of 2-chloro-4-hydroxyquinoline with methoxyacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with different nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile involves its interaction with cellular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
8-hydroxy-2-methylquinoline: Used as a catalyst in various chemical reactions.
4-chloro-8-methoxy-2-methylquinoline: Similar in structure but with different substituents.
Uniqueness
2-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H7ClN2O2 |
|---|---|
Peso molecular |
234.64 g/mol |
Nombre IUPAC |
2-chloro-8-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O2/c1-16-8-4-2-3-6-9(8)14-11(12)7(5-13)10(6)15/h2-4H,1H3,(H,14,15) |
Clave InChI |
LFFNCMOVIMCBTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1NC(=C(C2=O)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)

![tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)



![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)

![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)
![Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B13923748.png)
![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
